molecular formula C9H12ClN3S B12222994 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

Cat. No.: B12222994
M. Wt: 229.73 g/mol
InChI Key: HAALGXDTVYQRQH-UHFFFAOYSA-N
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Description

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H11N3S This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thienylmethyl group

Preparation Methods

The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Chemical Reactions Analysis

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the thienylmethyl group can be replaced by other substituents using appropriate reagents and conditions.

    Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Scientific Research Applications

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.

    1-methyl-N-(2-thienylmethyl)-1H-imidazole-4-sulfonamide: This compound contains an imidazole ring and a sulfonamide group, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3S.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H

InChI Key

HAALGXDTVYQRQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CS2.Cl

Origin of Product

United States

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